molecular formula C18H16N2O2S B2808619 N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 2034607-92-4

N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide

Cat. No.: B2808619
CAS No.: 2034607-92-4
M. Wt: 324.4
InChI Key: WQQRQVKDDDCJHX-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide is an organic compound with the molecular formula C18H16N2O2S and a molecular weight of 324.4 This compound features a benzamide core linked to a thiazole ring via an ether linkage, and a phenethyl group attached to the nitrogen atom of the benzamide

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an anti-inflammatory agent, with studies indicating its ability to inhibit COX-1 and COX-2 enzymes.

    Medicine: Its anti-inflammatory properties make it a candidate for the development of new therapeutic agents.

    Industry: The compound’s unique structure allows it to be used in the development of novel materials with specific properties.

Preparation Methods

The synthesis of N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA). The purity of the synthesized compounds is usually confirmed through techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .

Chemical Reactions Analysis

N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The thiazole ring in the compound can undergo electrophilic substitution reactions, particularly at the C-5 position, due to its aromatic nature.

Comparison with Similar Compounds

N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide can be compared with other benzamide and thiazole derivatives:

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties but differ in their substitution patterns and molecular targets.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: Similar to the previous compounds, these derivatives have shown potential in inhibiting COX enzymes but with different efficacy and selectivity.

Properties

IUPAC Name

N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c21-17(19-11-10-14-4-2-1-3-5-14)15-6-8-16(9-7-15)22-18-20-12-13-23-18/h1-9,12-13H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQRQVKDDDCJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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